molecular formula C19H19F3N2O2 B8077099 Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate

Cat. No.: B8077099
M. Wt: 364.4 g/mol
InChI Key: VNIBBFNIFNLDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is a synthetic organic compound that features a benzyl group attached to a piperidine ring, which is further substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate typically involves multiple steps. One common method includes the reaction of 4,4-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The fluorine atoms enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and carbamate groups, along with multiple fluorine atoms, makes it a versatile compound for various applications.

Properties

IUPAC Name

benzyl N-[4-(4,4-difluoropiperidin-1-yl)-3-fluorophenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O2/c20-16-12-15(23-18(25)26-13-14-4-2-1-3-5-14)6-7-17(16)24-10-8-19(21,22)9-11-24/h1-7,12H,8-11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIBBFNIFNLDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.